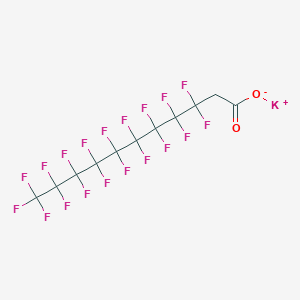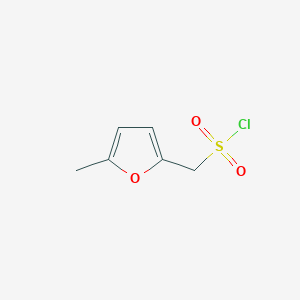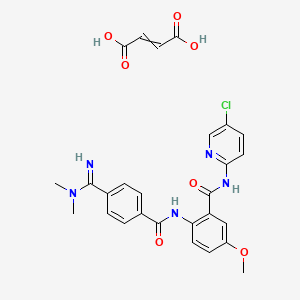
(R)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms and a nitrile group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a pyrrolidine derivative, followed by the introduction of the nitrile group. The final step involves the formation of the hydrochloride salt.
Fluorination: The fluorination step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Nitrile Introduction: The nitrile group can be introduced using cyanogen bromide (BrCN) or other cyanating agents. This step often requires a base such as triethylamine to facilitate the reaction.
Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms. The reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the nitrile group to an amine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the nitrogen atom.
Major Products
Substitution: Products include various substituted pyrrolidines depending on the nucleophile used.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the N-oxide derivative.
Aplicaciones Científicas De Investigación
®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and nitrile group play crucial roles in its binding affinity and selectivity. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets.
Comparación Con Compuestos Similares
®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is unique due to its specific substitution pattern and functional groups. Similar compounds include:
4-Fluoropyrrolidine-2-carbonitrile: Lacks the second fluorine atom, resulting in different chemical properties.
4,4-Difluoropyrrolidine: Lacks the nitrile group, affecting its reactivity and applications.
Pyrrolidine-2-carbonitrile: Lacks both fluorine atoms, significantly altering its chemical behavior.
These comparisons highlight the unique features of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H7ClF2N2 |
|---|---|
Peso molecular |
168.57 g/mol |
Nombre IUPAC |
(2R)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H6F2N2.ClH/c6-5(7)1-4(2-8)9-3-5;/h4,9H,1,3H2;1H/t4-;/m1./s1 |
Clave InChI |
BOGMTOHWIVLVJE-PGMHMLKASA-N |
SMILES isomérico |
C1[C@@H](NCC1(F)F)C#N.Cl |
SMILES canónico |
C1C(NCC1(F)F)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine](/img/structure/B12438941.png)


![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438955.png)
![7,12a-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro-alpha-hydroxy-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, (alphaS,4S,4aS,7R,7aR,8R,11aS,12aS)-](/img/structure/B12438959.png)
![(3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12438961.png)


![3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12438986.png)

